2-(1,3-benzoxazol-2-ylsulfanyl)-N'-{(E)-[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}acetohydrazide
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Overview
Description
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’~1~-{(E)-1-[1-(3,5-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring, a dichlorophenyl group, and a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’~1~-{(E)-1-[1-(3,5-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}ACETOHYDRAZIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole ring, followed by the introduction of the sulfanyl group. Subsequent steps include the formation of the pyrrole ring and the attachment of the dichlorophenyl group. The final step involves the condensation of the intermediate with aceto hydrazide under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’~1~-{(E)-1-[1-(3,5-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups.
Scientific Research Applications
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’~1~-{(E)-1-[1-(3,5-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}ACETOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’~1~-{(E)-1-[1-(3,5-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’~1~-{(E)-1-[1-(3,5-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}ACETOHYDRAZIDE
- **2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’~1~-{(E)-1-[1-(3,5-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}ACETOHYDRAZIDE
Uniqueness
The uniqueness of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’~1~-{(E)-1-[1-(3,5-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}ACETOHYDRAZIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H18Cl2N4O2S |
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Molecular Weight |
473.4 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C22H18Cl2N4O2S/c1-13-7-15(14(2)28(13)18-9-16(23)8-17(24)10-18)11-25-27-21(29)12-31-22-26-19-5-3-4-6-20(19)30-22/h3-11H,12H2,1-2H3,(H,27,29)/b25-11+ |
InChI Key |
ITQPNEGLAONVSG-OPEKNORGSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC(=CC(=C2)Cl)Cl)C)/C=N/NC(=O)CSC3=NC4=CC=CC=C4O3 |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC(=C2)Cl)Cl)C)C=NNC(=O)CSC3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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